Mavacamten is a first-in-class, small-molecule allosteric modulator of β-cardiac myosin. [] It is a selective cardiac myosin inhibitor that targets the underlying sarcomere hypercontractility of hypertrophic cardiomyopathy (HCM). [] Mavacamten is designed to reduce resting and dynamic left ventricular outflow tract (LVOT) obstruction in patients with obstructive HCM by normalizing the function of myosin protein in hypercontractile hearts, regardless of the presence of a sarcomeric gene mutation. [] It received FDA approval in 2022 for the treatment of adults with symptomatic New York Heart Association functional class II-III obstructive HCM. [] Mavacamten is marketed under the brand name Camzyos® by Bristol Myers Squibb. []
Mavacamten is a novel pharmacological agent classified as a myosin inhibitor, specifically designed for the treatment of obstructive hypertrophic cardiomyopathy (HCM). It works by modulating the interaction between myosin and actin, thereby reducing the hypercontractility associated with this condition. Mavacamten is notable for its ability to shift myosin into a super-relaxed state, which conserves energy and reduces cardiac workload. This compound has gained attention for its potential to improve patient outcomes in HCM by alleviating symptoms and enhancing exercise capacity.
Mavacamten is a small molecule that was developed through a collaboration between MyoKardia (now part of Bristol Myers Squibb) and various academic institutions. It is classified under the category of cardiovascular agents, specifically targeting cardiac muscle function. The compound has been evaluated in several clinical trials, demonstrating its efficacy in reducing left ventricular outflow tract obstruction and improving functional capacity in patients with obstructive HCM .
The synthesis of mavacamten involves several key steps that include the formation of its core structure through organic reactions. The compound's solid-state forms have been explored to optimize its pharmaceutical properties. Techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy are employed to analyze the crystalline forms of mavacamten, ensuring consistent quality and bioavailability .
The synthetic route typically includes:
Mavacamten's molecular formula is , and it has a molecular weight of 396.49 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that facilitate its interaction with myosin.
The three-dimensional structure reveals critical binding sites that allow mavacamten to stabilize myosin in a pre-powerstroke state, thus inhibiting excessive muscle contraction . Detailed crystallographic studies have provided insights into how mavacamten interacts with cardiac myosin at an atomic level, confirming its binding affinity and specificity.
Mavacamten primarily acts through reversible binding to the myosin ATPase site, which alters the conformational state of myosin heads. This binding reduces the probability of myosin-actin cross-bridge formation, leading to decreased contractility.
Key reactions include:
These interactions have been validated through kinetic studies that demonstrate how mavacamten affects ATP hydrolysis rates in cardiac muscle cells .
Mavacamten exerts its therapeutic effects by specifically targeting cardiac myosin, leading to a decrease in contractility through several mechanisms:
Mavacamten is characterized by several physical properties:
Chemical properties include:
Mavacamten has been primarily developed for clinical use in treating obstructive hypertrophic cardiomyopathy. Its applications extend beyond just symptom management; it aims to improve quality of life for patients by enhancing exercise tolerance and reducing heart failure symptoms.
Recent clinical trials have demonstrated its efficacy in improving functional status as measured by standardized questionnaires (e.g., Kansas City Cardiomyopathy Questionnaire) and biomarkers such as N-terminal pro-B-type natriuretic peptide levels . Furthermore, ongoing research continues to explore potential applications in other types of cardiomyopathies or heart failure syndromes where excessive contractility may be detrimental.
Mavacamten (chemical name: 6-(((1S)-1-Phenylethyl)amino)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione; synonym: MYK-461) is a small-molecule modulator with the empirical formula C₁₅H₁₉N₃O₂ and a molecular weight of 273.34 g/mol. Its core structure features a tetrahydropyrimidinedione ring substituted with an isopropyl group at position 3 and a phenethylamine moiety at position 6. The chiral center at the C1 position of the phenethyl group adopts an (S)-configuration, which is critical for its biological activity. Stereochemical studies confirm that the (S)-enantiomer exhibits significantly higher binding affinity to cardiac myosin than its (R)-counterpart due to optimal spatial alignment with the hydrophobic pocket of the myosin ATPase site [1] [7].
Table 1: Key Molecular Properties of Mavacamten
Property | Value |
---|---|
Empirical Formula | C₁₅H₁₉N₃O₂ |
Molecular Weight | 273.34 g/mol |
Stereochemistry | (S)-enantiomer |
Plasma Protein Binding | 97–98% |
Aqueous Solubility | Low (log P: ~2.8) |
Mavacamten demonstrates selective inhibition for the β-cardiac myosin heavy chain (MYH7), the predominant isoform in adult human ventricles. Biochemical assays reveal a 4–10-fold selectivity for cardiac over skeletal muscle myosin. In bovine cardiac myofibrils, mavacamten exhibits an IC₅₀ of 0.49 μM for ATPase inhibition, compared to 2.14 μM in rabbit fast skeletal myofibrils. This selectivity arises from its allosteric binding to a conserved pocket near the myosin ATP-binding site, where it stabilizes the "super-relaxed" state (SRX) of myosin heads. Binding kinetics show reversible, noncompetitive inhibition with a Hill coefficient of ~1.1, indicating single-site binding [1] [2].
Table 2: Selectivity Profile of Mavacamten Across Myosin Isoforms
Myosin Source | IC₅₀ (μM) | Hill Coefficient |
---|---|---|
Bovine Cardiac | 0.49 ± 0.027 | 1.1 ± 0.02 |
Human Cardiac (Wild-Type) | 0.71 ± 0.099 | 2.04 ± 0.06 |
Rabbit Fast Skeletal | 2.14 ± 0.27 | 2.14 ± 0.06 |
Chicken Gizzard Smooth | >50 | N/A |
Allosteric modulators selectively target protein conformations to fine-tune physiological activity. In cardiovascular pharmacology, they offer advantages over orthosteric inhibitors by preserving basal function while inhibiting pathological hyperactivity. Mavacamten belongs to this class by binding to a cryptic pocket near the lever arm of β-cardiac myosin, distinct from the actin or ATP-binding sites. This binding induces a long-range conformational change that reduces the rate of phosphate (Pᵢ) release—the rate-limiting step in the myosin chemomechanical cycle. Consequently, it decreases actin-myosin cross-bridge formation without completely abolishing contractility [1] [2] [4].
Mavacamten is the first FDA-approved cardiac myosin inhibitor (2022) for symptomatic obstructive hypertrophic cardiomyopathy (HCM). It represents a paradigm shift from conventional HCM therapies (e.g., β-blockers) by directly targeting sarcomere hypercontractility at the molecular level. Its mechanism involves:
Mavacamten’s discovery originated from a high-throughput screen (HTS) of >140,000 compounds targeting bovine cardiac myofibril ATPase activity. The primary assay measured ATP hydrolysis inhibition, with secondary validation using in vitro motility and contractility assays. Initial hit MYK-461 (later optimized to mavacamten) emerged from this screen due to its potent inhibition of cardiac myosin (IC₅₀: 0.5 μM) and minimal activity against smooth muscle myosin (IC₅₀: >50 μM). Artificial intelligence (AI)-based virtual screening later identified structural analogs binding to the omecamtiv mecarbil site, confirming the druggability of this allosteric pocket [2] [4].
SAR studies focused on enhancing cardiac selectivity, metabolic stability, and oral bioavailability. Key modifications included:
Table 3: Impact of Key Structural Modifications on Potency
Modification Site | Structural Change | Effect on IC₅₀ |
---|---|---|
C6 Amino Group | (S)-1-Phenylethylamine | 10-fold decrease |
(R)-1-Phenylethylamine | No activity | |
N3 Substituent | Isopropyl | IC₅₀ = 0.49 μM |
Methyl | IC₅₀ = 5.2 μM | |
Core Saturation | Dihydropyrimidine | IC₅₀ = 8.7 μM |
Notably, mavacamten retained potency against five HCM-associated myosin mutants (R403Q, R453C, R719W, R723G, G741R), with IC₅₀ values ranging from 0.65–1.31 μM, supporting its mutation-agnostic therapeutic potential [2]. Final optimization achieved a >10,000-fold potency increase from initial HTS hits, with oral bioavailability exceeding 85% in preclinical models [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1